beta-NM;NMN
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Overview
Description
Beta-nicotinamide mononucleotide (beta-NM;NMN) is a nucleotide derived from ribose, nicotinamide, nicotinamide riboside, and niacin . It is a naturally occurring biologically active nucleotide and exists in two forms, alpha and beta, with the beta isomer being the active form . Beta-nicotinamide mononucleotide plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-nicotinamide mononucleotide can be achieved through chemical and biosynthetic methods. Chemical synthesis involves the phosphorylation of nicotinamide riboside using phosphine oxychloride under controlled temperature conditions . Another method involves the chemical phosphorylation of nicotinamide riboside to beta-nicotinamide mononucleotide .
Industrial Production Methods: Industrial production of beta-nicotinamide mononucleotide primarily relies on biosynthesis due to its efficiency, cost-effectiveness, and sustainability . Biocatalyst engineering and synthetic biology strategies have been employed to enhance the production yield . Fermentation processes using engineered microorganisms have also been developed to produce beta-nicotinamide mononucleotide on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Beta-nicotinamide mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions: Common reagents used in the reactions of beta-nicotinamide mononucleotide include phosphine oxychloride for phosphorylation and various enzymes for biosynthetic processes . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed: The major product formed from the reactions of beta-nicotinamide mononucleotide is nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in numerous metabolic pathways .
Scientific Research Applications
Beta-nicotinamide mononucleotide has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is extensively studied for its potential anti-aging and neuroprotective effects . It has shown promising results in improving mitochondrial function, enhancing energy metabolism, and promoting cellular repair . In biology, beta-nicotinamide mononucleotide is used to study cellular metabolism and the regulation of circadian rhythms . In the industry, it is utilized in the production of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
Beta-nicotinamide mononucleotide exerts its effects by serving as a precursor to nicotinamide adenine dinucleotide (NAD+) . NAD+ is involved in various biochemical reactions, including energy metabolism, DNA repair, and cellular signaling . The molecular targets of beta-nicotinamide mononucleotide include enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the biosynthesis of NAD+ .
Comparison with Similar Compounds
Beta-nicotinamide mononucleotide is often compared with other NAD+ precursors such as nicotinamide riboside and niacin . While all these compounds can increase NAD+ levels, beta-nicotinamide mononucleotide is unique due to its direct conversion to NAD+ without the need for additional enzymatic steps . This makes it a more efficient and potent NAD+ booster compared to its counterparts .
Similar Compounds:- Nicotinamide riboside
- Niacin
- Nicotinamide
Beta-nicotinamide mononucleotide stands out due to its higher bioavailability and effectiveness in increasing NAD+ levels .
Properties
Molecular Formula |
C11H15N2O8P |
---|---|
Molecular Weight |
334.22 g/mol |
IUPAC Name |
[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19) |
InChI Key |
DAYLJWODMCOQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |
Origin of Product |
United States |
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